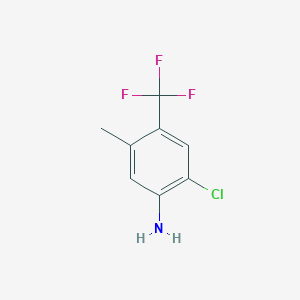
2-Chloro-5-methyl-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7ClF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, methyl, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-(trifluoromethyl)aniline typically involves the chlorination of 5-methyl-4-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, purified, and collected.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Hydroxyl derivatives
Applications De Recherche Scientifique
2-Chloro-5-methyl-4-(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)aniline
Uniqueness
2-Chloro-5-methyl-4-(trifluoromethyl)aniline is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring, which imparts distinct chemical properties
Propriétés
Formule moléculaire |
C8H7ClF3N |
|---|---|
Poids moléculaire |
209.59 g/mol |
Nom IUPAC |
2-chloro-5-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c1-4-2-7(13)6(9)3-5(4)8(10,11)12/h2-3H,13H2,1H3 |
Clé InChI |
MYXDHJAESKFLDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(F)(F)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


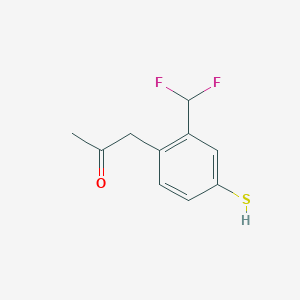
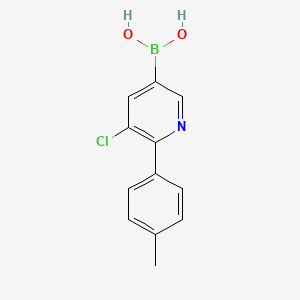
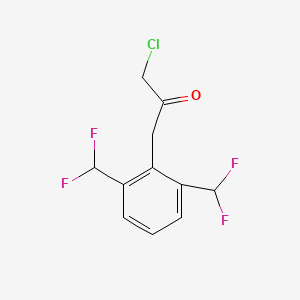
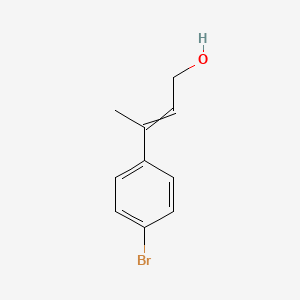
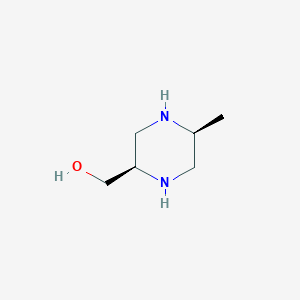
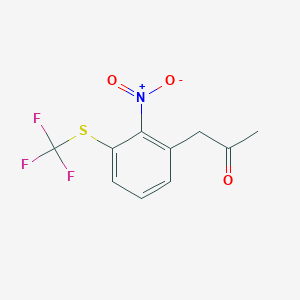
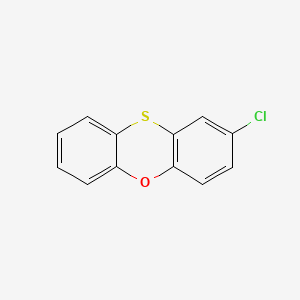
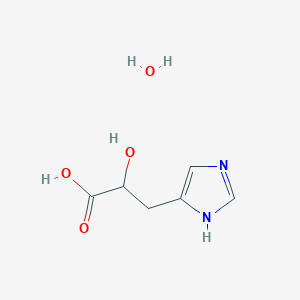
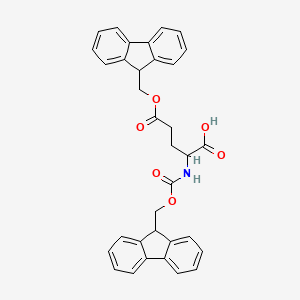


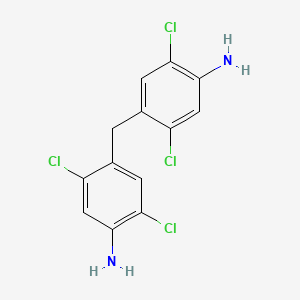
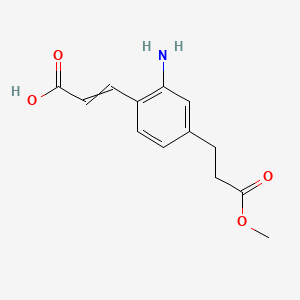
![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)
